molecular formula C11H21NO2S B7464750 1-(Cyclopentylmethylsulfonyl)piperidine

1-(Cyclopentylmethylsulfonyl)piperidine

Cat. No.: B7464750
M. Wt: 231.36 g/mol
InChI Key: TYZKGUMWPWZLHC-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethylsulfonyl)piperidine is a specialized chemical compound designed for research and development applications. This sulfonylpiperidine derivative features a cyclopentylmethyl group attached to the sulfonyl moiety, a structural motif seen in other research compounds such as N-Cyclopentyl-1-(methylsulfonyl)piperidine-3-carboxamide and 1-(1-Methylcyclopropyl)sulfonylpiperidine . Its molecular framework makes it a valuable intermediate or building block in organic synthesis and medicinal chemistry research. Piperidine derivatives are fundamental scaffolds in the development of pharmacologically active molecules . The sulfonyl functional group is particularly versatile, often utilized in the synthesis of sulfonamides or as a protecting group in complex multi-step synthetic pathways. Researchers may employ this compound in the exploration of new therapeutic agents, as part of a library for high-throughput screening, or in methodological studies in synthetic chemistry. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information. Global shipping is available for this item.

Properties

IUPAC Name

1-(cyclopentylmethylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S/c13-15(14,10-11-6-2-3-7-11)12-8-4-1-5-9-12/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZKGUMWPWZLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylmethylsulfonyl)piperidine typically involves the reaction of piperidine with cyclopentylmethylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylmethylsulfonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Cyclopentylmethylsulfonyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can interact with receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(Cyclopentylmethylsulfonyl)piperidine with key analogs, highlighting substituents, molecular weights, and biological activity codes (where available):

Compound Name Substituent on Sulfonyl Group Molecular Formula Molecular Weight (g/mol) Biological Activity Code Reference
This compound Cyclopentylmethyl C₁₁H₁₉NO₂S 229.34 Not reported N/A
1-(Phenylsulfonyl)piperidine Phenyl C₁₁H₁₅NO₂S 225.31 1012
1-(p-Tolylsulfonyl)piperidine p-Tolyl C₁₂H₁₇NO₂S 239.33 1017
1-[(2-Chloro-5-fluorophenyl)sulfonyl]piperidine 2-Chloro-5-fluorophenyl C₁₁H₁₂ClFNO₂S 283.73 Not reported
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine 4-Nitrophenyl C₁₂H₁₆N₂O₂S 264.33 Not reported

Key Observations :

  • Steric Effects : Bulky substituents (e.g., cyclopentylmethyl) may hinder interactions with enzyme active sites, as seen in arylcyclohexylamine analogs like BTCP .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) enhance sulfonyl group polarity, influencing solubility and reactivity .

Stability and Metabolic Considerations

  • Thermal Stability : Piperidine sulfonamides with aromatic substituents (e.g., 3-MeO-PCP) are stable under standard storage conditions, whereas aliphatic analogs may require low-temperature storage to prevent decomposition .
  • Metabolism : Sulfonyl groups are generally resistant to hydrolysis, but cytochrome P450-mediated oxidation of cyclopentylmethyl or aryl substituents could influence metabolic clearance .

Q & A

Q. Key Considerations :

  • Control reaction temperature (0–25°C) to avoid side reactions.
  • Use catalysts like triethylamine to neutralize HCl byproducts during sulfonylation .

How can the structural integrity of this compound be validated?

Q. Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm piperidine ring geometry and sulfonyl group position. Compare chemical shifts with analogous compounds (e.g., 1-(Methylsulfonyl)piperidin-4-amine hydrochloride: δ 3.2 ppm for sulfonyl protons) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., expected [M+H]+^+ ~274.3 g/mol for C11_{11}H19_{19}NO2_2S) .
  • X-ray Crystallography : Resolves stereochemistry, though limited by compound crystallinity .

What physicochemical properties are critical for experimental design?

PropertyData (Inferred from Analogues)Source
Molecular Weight~259.3 g/mol
SolubilityModerate in DMSO, low in H2_2O
StabilitySensitive to prolonged light exposure
LogP (Lipophilicity)~2.5 (predicted)

Q. Experimental Implications :

  • Use DMSO for stock solutions in biological assays.
  • Store at -20°C under inert atmosphere .

Advanced Research Questions

How can researchers assess the biological activity of this compound?

Q. Methodological Framework :

  • Target Identification : Screen against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or SPR .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and IC50_{50} values in cancer cell lines (e.g., HepG2) .
  • Mechanistic Studies : Molecular docking to predict binding interactions with sulfonyl group as a key pharmacophore .

Q. Data Interpretation :

  • Compare results with structurally similar compounds (e.g., 1-((5-Bromothiophen-2-yl)sulfonyl)piperidine derivatives) to infer activity trends .

How to resolve contradictions in biological activity data across studies?

Case Example : Discrepancies in IC50_{50} values may arise from:

  • Purity Variations : Impurities >5% alter activity; validate via HPLC .
  • Assay Conditions : pH or co-solvents (e.g., DMSO concentration) modulate compound solubility .
  • Structural Confirmation : Ensure no degradation via stability studies (TGA/DSC) .

Q. Resolution Protocol :

Replicate assays under standardized conditions.

Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence assays) .

What computational tools are suitable for studying structure-activity relationships (SAR)?

Q. Approaches :

  • Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible synthetic pathways .
  • Molecular Dynamics (MD) : Simulate sulfonyl group interactions with hydrophobic enzyme pockets .
  • QSAR Modeling : Use descriptors like polar surface area and H-bond acceptors to correlate with activity .

Validation : Compare computational predictions with empirical data from analogues (e.g., 1-(isobutylsulfonyl)piperidine derivatives) .

How does the sulfonyl group influence reactivity in cross-coupling reactions?

Q. Key Observations :

  • Electron-Withdrawing Effect : Enhances stability of intermediates in Suzuki-Miyaura couplings .
  • Steric Hindrance : Cyclopentylmethyl substituents may reduce reaction rates; optimize using Pd(OAc)2_2/XPhos catalysts .

Q. Experimental Design :

  • Compare reaction yields with/without sulfonyl groups using GC-MS monitoring .

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